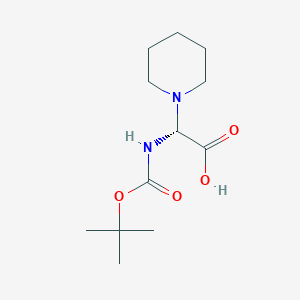

Boc-3-(1-piperidinyl)-D-Ala-OH

Description

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-1-ylacetic acid |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)14-7-5-4-6-8-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |

InChI Key |

DQPKRWOYCXYYSH-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)N1CCCCC1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Overview

The predominant approach for synthesizing Boc-3-(1-piperidinyl)-D-Alanine derivatives involves solid-phase peptide synthesis (SPPS) utilizing Fmoc/t-Bu chemistry, adapted for D-amino acids and piperidinyl modifications.

Methodology

- Resin Selection : Use of chlorotrityl or Wang resin supports, which facilitate peptide chain elongation with minimal racemization.

- Protection Groups : Boc protection for the amino group of D-Alanine and the piperidinyl moiety; side-chain protections such as Acm for cysteine residues, or Trt for other amino acids.

- Coupling Reagents : Use of HATU or DIC with HOBt/HOAt to activate carboxyl groups for peptide bond formation, ensuring high coupling efficiency.

- Deprotection : Boc groups are removed with TFA, while Fmoc groups are cleaved with piperidine or substituted piperidines, depending on the synthesis route.

Preparation of the Piperidinyl D-Ala Building Block

- Synthesis of Boc-3-(1-piperidinyl)-D-Alanine involves the nucleophilic substitution of the D-Alanine backbone with a 1-piperidinyl group, typically via a reductive amination or nucleophilic substitution on a suitable precursor.

- Key Reaction : The primary amino group of D-Alanine reacts with a piperidinyl derivative, such as 1-piperidinyl-alkyl halides or activated esters, under basic or catalytic conditions to afford the Boc-protected amino acid.

Table 1: Typical Synthesis Parameters for Boc-3-(1-piperidinyl)-D-Alanine

Solution-Phase Synthesis Approach

Overview

An alternative to solid-phase methods involves solution-phase synthesis, especially for small-scale or specialized derivatives.

Methodology

- Step 1 : Synthesis of Boc-3-(1-piperidinyl)-D-Alanine via nucleophilic substitution of D-Alanine methyl ester or acid with piperidinyl derivatives.

- Step 2 : Protection of the amino group with Boc, followed by purification via chromatography.

- Step 3 : Coupling with other amino acids or peptide fragments using carbodiimide-based reagents (e.g., DCC, EDC) in suitable solvents like DCM or DMF.

- Step 4 : Final deprotection steps, including Boc removal with TFA.

Research Data

- The synthesis of the piperidinyl amino acid involves nucleophilic substitution reactions, with yields influenced by the nature of the protecting groups and reaction conditions, as detailed in literature on amino acid modifications.

Key Factors Influencing Synthesis and Side Reactions

Side Reaction: Formation of 3-(1-Piperidinyl)alanine

- Mechanism : Base-catalyzed elimination of the sulfhydryl-protected cysteine side chain to form dehydroalanine, followed by nucleophilic addition of piperidine.

- Prevention :

- Use of optimized deblocking solutions (e.g., HOBt in piperidine-DMF) to minimize side reactions.

- Shortening deprotection times and controlling pH.

- Choice of resin support and protecting groups (Acm vs. Trt) to reduce side product formation.

Table 2: Factors Affecting Side Reactions

Analytical Techniques for Verification

- MALDI-TOF Mass Spectrometry : Used extensively to detect the formation of side products like 3-(1-piperidinyl)alanine, based on characteristic mass shifts (~51 Da).

- HPLC Purification : Critical for separating the desired peptide from impurities, though some side products co-elute, complicating purification.

Summary of Literature Findings

| Source | Key Insights | Preparation Method | Notable Observations |

|---|---|---|---|

| Lukszo et al. (1996) | Side reaction identification and influence of support and protecting groups | SPPS with Fmoc/t-Bu | Side reaction more prevalent with PS support and Acm protection |

| Semanticscholar (1996) | MALDI-TOF analysis for side product detection | Peptide synthesis | Side product formation is a common concern in cysteine-containing peptides |

| Research on peptide modification (2024) | Solution-phase synthesis of cyclic peptides with D-Ala | Solution and solid-phase hybrid | Emphasizes importance of reaction conditions to minimize side reactions |

Chemical Reactions Analysis

2.2. Side Reactions and Epimerization

During the synthesis and manipulation of Boc-3-(1-piperidinyl)-D-Ala-OH, various side reactions can occur:

-

3-(1-Piperidinyl)alanine formation : This side reaction is prevalent during peptide synthesis involving C-terminal cysteine residues. It occurs due to base-catalyzed elimination processes that produce dehydroalanine, which can then react with piperidine to form the undesired product. The reaction can be confirmed by mass spectrometry, showing a mass shift indicative of this modification .

-

Epimerization : The use of piperidine as a base during deprotection steps can lead to epimerization at the chiral centers. Studies indicate that epimerization rates vary depending on the conditions used, with piperidine causing approximately 3% epimerization under certain conditions .

2.3. Reaction Mechanisms

The mechanisms underlying these reactions are complex and involve several pathways:

-

Base-Catalyzed Elimination : In the presence of bases like piperidine, dehydroalanine can form through elimination reactions involving the thiol group in cysteine residues, leading to racemization or epimerization due to the nucleophilic attack by piperidine .

-

Nucleophilic Addition : Piperidine acts as a nucleophile in various reactions, forming stable adducts with electrophilic sites on peptides or amino acids.

3.2. Epimerization Rates Under Different Conditions

| Base Used | Epimerization Rate (%) |

|---|---|

| Piperidine | 3 |

| DBU | 1 |

Scientific Research Applications

Synthetic Applications

2.1 Peptide Synthesis

Boc-3-(1-piperidinyl)-D-alanine serves as a crucial building block in the synthesis of peptides. Its Boc protection allows for the selective coupling with other amino acids without premature deprotection, facilitating the formation of complex peptide structures. This is particularly beneficial in synthesizing bioactive peptides that can interact with specific biological targets.

2.2 Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are significant in treating type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . For instance, it plays a role in synthesizing alogliptin and linagliptin, both recognized DPP-IV inhibitors .

Biological Applications

3.1 Neuropharmacology

Research indicates that Boc-3-(1-piperidinyl)-D-alanine can influence neuropharmacological pathways due to its structural similarity to neurotransmitters. Its derivatives have been explored for their potential effects on mood regulation and cognitive functions, making them candidates for further study in neuropharmacology .

3.2 Antitumor Activity

Studies have demonstrated that compounds related to Boc-3-(1-piperidinyl)-D-alanine exhibit antitumor properties. These compounds can interfere with cancer cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents against various cancers .

Case Studies and Research Findings

4.1 Dipeptidyl Peptidase IV Inhibitors

A notable case involves the synthesis of linagliptin using Boc-3-(1-piperidinyl)-D-alanine as a key intermediate. The synthetic route highlights the efficiency of using this compound in producing bioactive molecules that target metabolic disorders .

4.2 Synthesis of Novel Heterocyclic Amino Acids

Recent studies have focused on developing novel heterocyclic amino acids derived from Boc-3-(1-piperidinyl)-D-alanine. These compounds have shown promise as chiral building blocks for drug discovery, particularly in creating new classes of pharmaceuticals with enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of Boc-3-(1-piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Commercial Availability and Pricing

Research Findings

- Synthetic Utility : Boc-protected pyridylalanine derivatives are favored for solid-phase peptide synthesis due to their orthogonal protection and ease of deprotection.

- Biological Activity : Substitution with 3-pyridyl groups enhances interactions with nicotinic acetylcholine receptors, as suggested by analogues in neuropharmacological studies.

- Stability Challenges : Boc-3-(2-furyl)-D-Ala-OH salts exhibit hygroscopic tendencies, requiring anhydrous conditions for long-term storage.

Biological Activity

Boc-3-(1-piperidinyl)-D-Ala-OH is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative efficacy.

Chemical Structure and Synthesis

This compound is a derivative of D-Alanine with a piperidine moiety. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to protect the amine during synthesis.

Synthesis Steps:

- Starting Materials : Fmoc-D-Ala-OH and piperidine derivatives.

- Reagents : HBTU (a coupling reagent), DIEA (a base), and DMF (solvent).

- Procedure : The reaction proceeds through the activation of the carboxylic acid followed by coupling with the piperidine derivative. The Boc group is removed at the final stage to yield this compound.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound derivatives against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against HeLa cells, with IC50 values indicating effective concentrations required to inhibit cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 52 |

| Parent nocardiotide A | HeLa | 59 |

This data suggests that modifications to the D-Ala residue can enhance the biological activity of peptide derivatives, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that compounds with similar structures exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 2.5 µM |

| Other analogues | MRSA | >160 µg/mL |

The presence of the piperidine ring is believed to enhance membrane permeability, facilitating better interaction with bacterial cell walls .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : In antimicrobial applications, it disrupts bacterial membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit ribosomal function, thereby blocking protein synthesis in bacterial cells .

Case Studies

Several case studies have illustrated the efficacy of this compound in both cancer and antimicrobial contexts:

- Case Study 1 : A study on HeLa cells demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls.

- Case Study 2 : In vivo studies using MRSA-infected models showed that administration of this compound led to significant reductions in bacterial load compared to standard antibiotic treatments.

Q & A

Basic: What are the recommended analytical methods to confirm the purity and stereochemical integrity of Boc-3-(1-piperidinyl)-D-Ala-OH?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 4.6 × 250 mm) and a gradient of 0.1% TFA in water/acetonitrile. A purity threshold of ≥98% is typical for synthetic intermediates in peptide chemistry .

- Stereochemical Verification : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm the D-configuration. Compare retention times or spectral profiles with L-enantiomer standards (e.g., Nα-Boc-3-(2-pyridyl)-L-alanine in ) .

- Structural Confirmation : Use H/C NMR to validate the Boc-protected amine and piperidinyl substituent. Key signals include tert-butyl protons (~1.4 ppm) and piperidinyl CH groups (2.5–3.5 ppm) .

Basic: How should this compound be stored to prevent degradation during peptide synthesis?

Methodological Answer:

- Short-Term Storage : Dissolve in anhydrous DMSO or DMF (10 mM stock) and store at -20°C for ≤1 month to avoid hydrolysis of the Boc group .

- Long-Term Storage : Keep the lyophilized powder under inert gas (argon) at -80°C, with desiccants to minimize moisture absorption. Stability studies indicate <5% decomposition over 6 months under these conditions .

- Contradiction Note : Some suppliers recommend refrigeration (0–6°C) for short-term storage, but this is only suitable for unopened vials with stabilizers (e.g., 0.1% acetic acid) .

Advanced: How can researchers resolve discrepancies in coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

-

Step 1: Diagnose the Issue

-

Step 2: Optimize Coupling Conditions

-

Step 3: Validate with LC-MS

Advanced: How should researchers design experiments to assess the pH-dependent stability of this compound in aqueous buffers?

Methodological Answer:

-

Experimental Design :

-

Quantify degradation via HPLC area-under-curve (AUC) analysis.

-

Data Interpretation :

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

-

Critical Process Parameters (CPPs) :

-

Quality Control (QC) :

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and dissolution .

- Waste Management : Collect DMSO solutions in sealed containers labeled "halogen-free organic waste." Neutralize acidic byproducts (e.g., TFA) before disposal .

- Emergency Protocols : In case of skin contact, rinse with 10% acetic acid (to protonate residual base) followed by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.